

Spectroscopic Profile of Proline Benzyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Proline benzyl ester hydrochloride*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **proline benzyl ester hydrochloride**, a key building block in peptide synthesis and pharmaceutical research. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **proline benzyl ester hydrochloride**, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **proline benzyl ester hydrochloride**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **proline benzyl ester hydrochloride** exhibits characteristic signals corresponding to the protons of the proline ring, the benzyl group, and the ester moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.41-7.21	m	5H	Aromatic (C ₆ H ₅)
5.16	s	2H	Benzyl (OCH ₂)
3.80	dd	1H	α -CH
3.15-3.01	m	1H	Proline Ring CH ₂
3.00-2.82	m	1H	Proline Ring CH ₂
2.42-2.21	m	1H	Proline Ring CH ₂
2.13	dd	1H	Proline Ring CH ₂
1.92-1.62	m	3H	Proline Ring CH ₂

Table 1: ¹H NMR data for **proline benzyl ester hydrochloride** in CDCl₃.[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
175.5	C=O (Ester)
136.0	Aromatic C (Quaternary)
128.8	Aromatic CH
128.5	Aromatic CH
128.3	Aromatic CH
66.9	OCH ₂ (Benzyl)
59.9	α -CH (Proline)
47.2	CH ₂ (Proline)
30.4	CH ₂ (Proline)
25.6	CH ₂ (Proline)

Table 2: ¹³C NMR data for **proline benzyl ester hydrochloride** in CDCl₃.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **proline benzyl ester hydrochloride** will show characteristic absorption bands for the ester, amine salt, and aromatic ring.

Frequency (cm ⁻¹)	Functional Group
~1740	C=O Stretch (Ester)
~3030	C-H Stretch (Aromatic)
~2400-2800	N-H Stretch (Amine Salt)
~1600, ~1450	C=C Stretch (Aromatic Ring)
~1200	C-O Stretch (Ester)

Table 3: Typical IR absorption bands for **proline benzyl ester hydrochloride**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For **proline benzyl ester hydrochloride**, the expected molecular weight is 241.71 g/mol.^{[2][4][5]} The mass spectrum would show a molecular ion peak corresponding to the protonated molecule.

m/z	Assignment
242.09	[M+H] ⁺
206.11	[M-Cl] ⁺

Table 4: Expected mass spectrometry data for **proline benzyl ester hydrochloride**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of L-Proline Benzyl Ester Hydrochloride

A common method for the synthesis of **L-proline benzyl ester hydrochloride** involves the reaction of L-proline with benzyl alcohol in the presence of thionyl chloride.^{[1][3]}

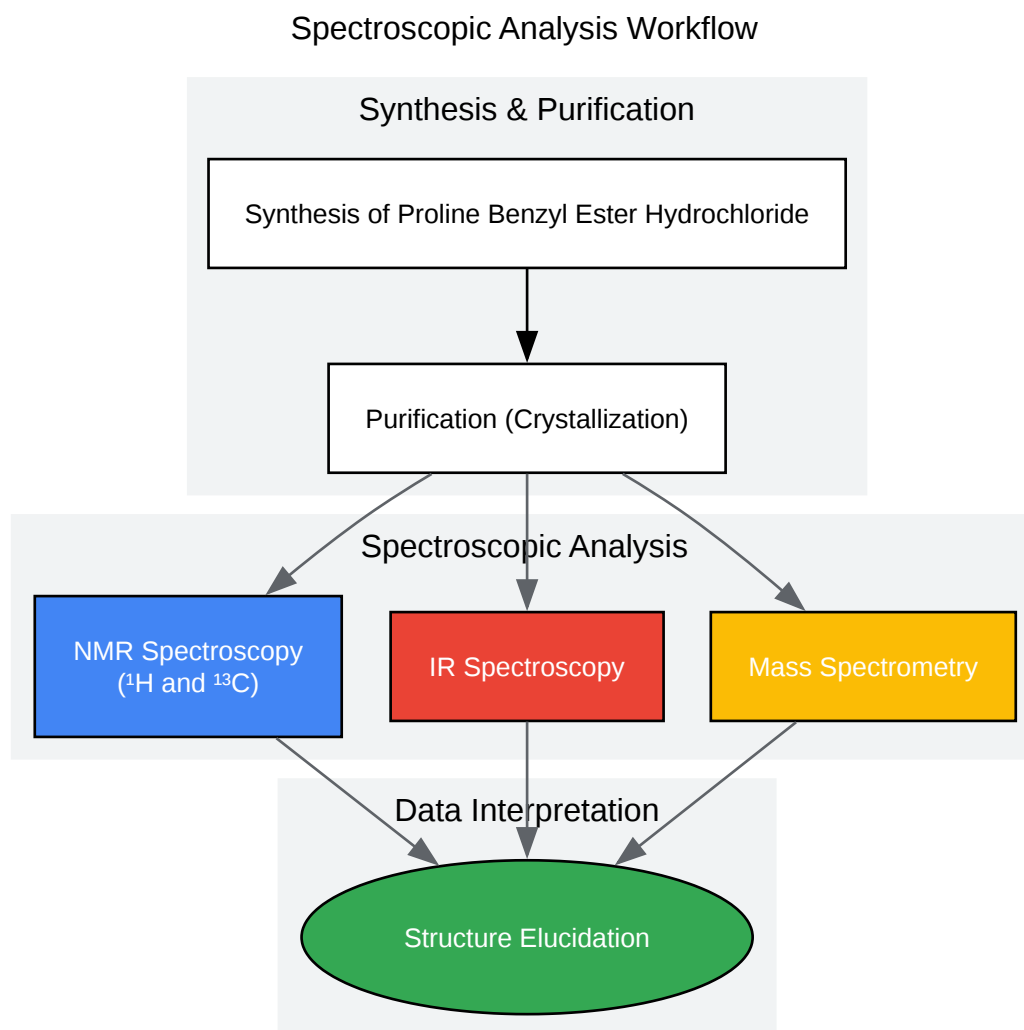
Procedure:

- Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C.
- Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.
- Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.
- Maintain the reaction at 0 °C with stirring for 2 hours.
- Allow the reaction to slowly warm to room temperature and continue stirring for 48 hours.
- Pour the reaction mixture into diethyl ether (e.g., 300 mL) to precipitate the product.
- Store the mixture at -20 °C for several days to facilitate crystallization.

- Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **proline benzyl ester hydrochloride**.



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A typical workflow for the synthesis and spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **proline benzyl ester hydrochloride** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation (ATR-IR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation (ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

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